
(2,4-Di-i-butyloxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-diiso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diiso-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-diiso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-diiso-butyloxyphenyl bromide+Zn→(2,4-diiso-butyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2,4-diiso-butyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then dissolved in THF to achieve the desired concentration of 0.50 M.
化学反应分析
Types of Reactions
(2,4-diiso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with (2,4-diiso-butyloxyphenyl)zinc bromide include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and yield.
Major Products
The major products formed from reactions involving (2,4-diiso-butyloxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学研究应用
(2,4-diiso-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is employed in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (2,4-diiso-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a transition state and subsequent product release. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- (2,4-diiso-propyloxyphenyl)zinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
(2,4-diiso-butyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
属性
分子式 |
C14H21BrO2Zn |
|---|---|
分子量 |
366.6 g/mol |
IUPAC 名称 |
1,3-bis(2-methylpropoxy)benzene-6-ide;bromozinc(1+) |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JVPCCACQBFQOEJ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


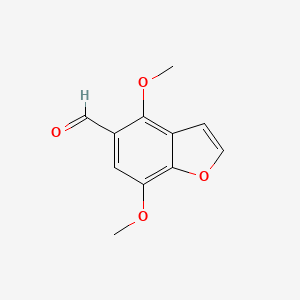

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
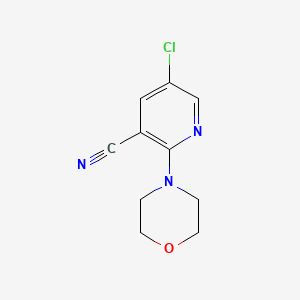

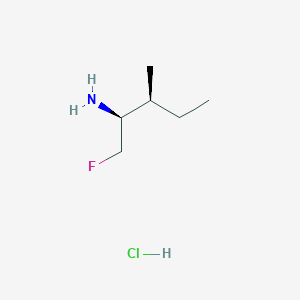
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
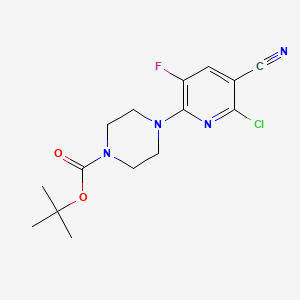
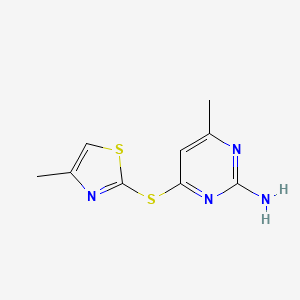
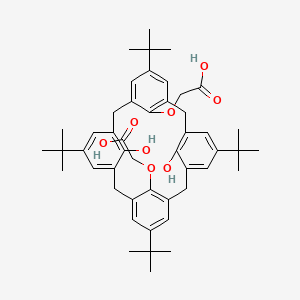
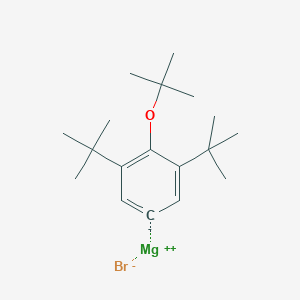
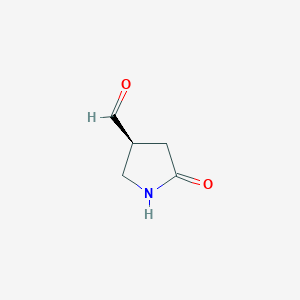
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
